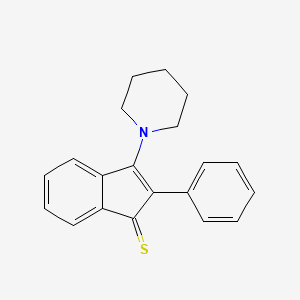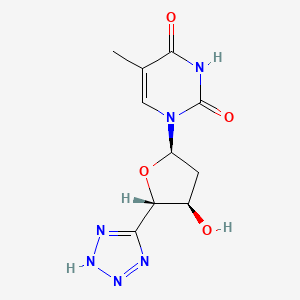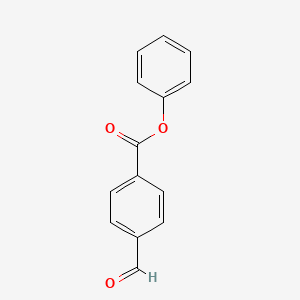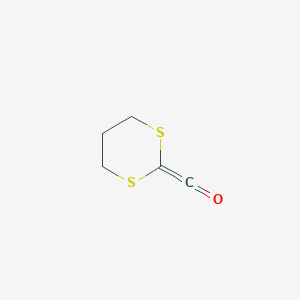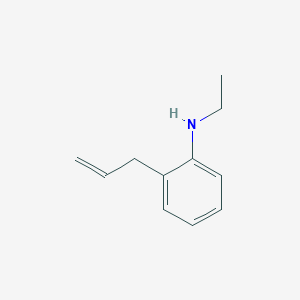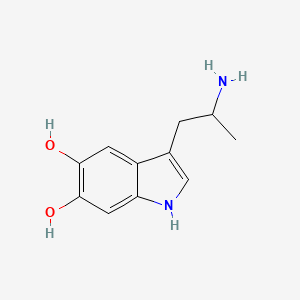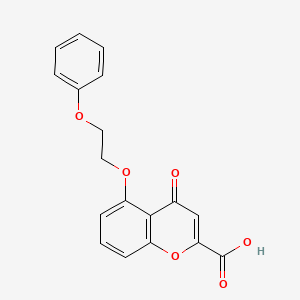
4-Oxo-5-(2-phenoxyethoxy)-4H-1-benzopyran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-5-(2-phenoxyethoxy)-4H-chromene-2-carboxylic acid is an organic compound with a complex structure that includes a chromene core, a phenoxyethoxy group, and a carboxylic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-5-(2-phenoxyethoxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Phenoxyethoxy Group: This step involves the reaction of the chromene intermediate with a phenoxyethanol derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-5-(2-phenoxyethoxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the chromene core or the carboxylic acid group.
Substitution: The phenoxyethoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-Oxo-5-(2-phenoxyethoxy)-4H-chromene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4-Oxo-5-(2-phenoxyethoxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. The chromene core can interact with enzymes or receptors, leading to various biological effects. The phenoxyethoxy group may enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenoxyethoxy group.
5-(2-Phenoxyethoxy)-4H-chromene-2-carboxylic acid: Lacks the oxo group.
4-Oxo-5-(2-phenoxyethoxy)-4H-chromene: Lacks the carboxylic acid group.
Uniqueness
4-Oxo-5-(2-phenoxyethoxy)-4H-chromene-2-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the phenoxyethoxy group enhances its solubility and reactivity, while the carboxylic acid group allows for further chemical modifications.
Eigenschaften
CAS-Nummer |
52426-45-6 |
|---|---|
Molekularformel |
C18H14O6 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
4-oxo-5-(2-phenoxyethoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C18H14O6/c19-13-11-16(18(20)21)24-15-8-4-7-14(17(13)15)23-10-9-22-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,21) |
InChI-Schlüssel |
ZRPKMAVISNIOIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC2=CC=CC3=C2C(=O)C=C(O3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


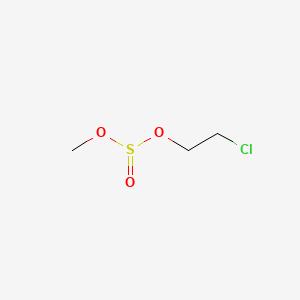
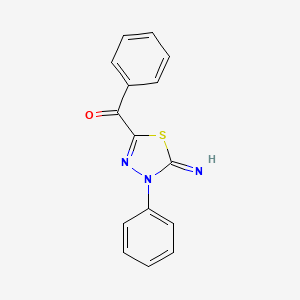
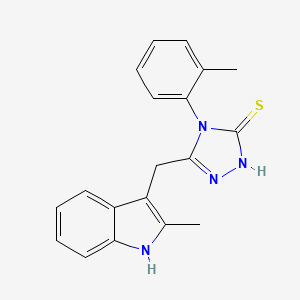
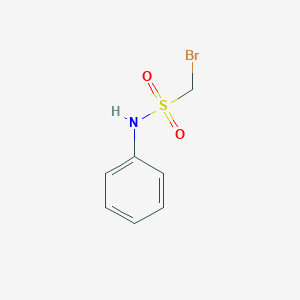
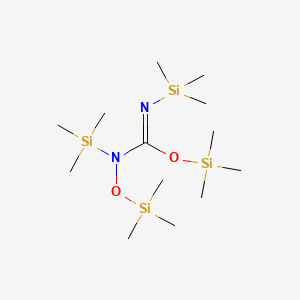
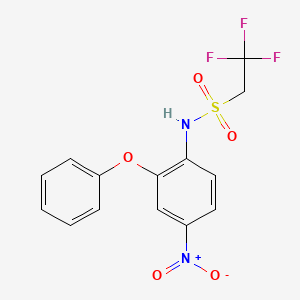
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
